molecular formula C17H20N2 B1203825 2-(1-adamantyl)-1H-benzimidazole CAS No. 23280-73-1

2-(1-adamantyl)-1H-benzimidazole

Cat. No. B1203825
CAS RN: 23280-73-1
M. Wt: 252.35 g/mol
InChI Key: VZJQLKDAEBGCCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(1-adamantyl)-1H-benzimidazole involves several key steps, including the formation of adamantylated benzimidazole derivatives through condensation reactions. The synthesis pathway has been optimized to access novel Schiff bases and amides by nitration and reduction processes, followed by condensation with aromatic aldehydes and acyl chlorides (Zurabishvili et al., 2015). The versatility in the synthetic route enables the production of various derivatives, enhancing the exploration of their chemical and biological functionalities.

Molecular Structure Analysis

X-ray crystallography has played a crucial role in determining the molecular structure of 2-(1-adamantyl)-1H-benzimidazole derivatives. These studies reveal that the compounds crystallize in different space groups, highlighting the influence of halogen substitution on their crystalline packing and intermolecular interactions. The presence of intramolecular hydrogen bonds and the shift in attractive interactions upon halogen exchange are critical for understanding the compounds' structural dynamics and biological implications (Latosińska et al., 2022).

Chemical Reactions and Properties

2-(1-Adamantyl)-1H-benzimidazole undergoes various chemical reactions, including nitration, reduction, and condensation, to yield a wide range of derivatives. These reactions are pivotal for the functionalization of the benzimidazole core, enabling the investigation into the compounds' chemical reactivity and the development of targeted pharmacological agents. The ability to undergo these reactions showcases the compounds' chemical versatility and potential for modification (Zurabishvili et al., 2015).

Scientific Research Applications

  • Multi-Target Pharmaceutical Applications : 1-[2-(1-adamantyl)ethyl]-1H-benzimidazole and its derivatives have been synthesized and studied for their potential as multi-target pharmaceutical agents. These compounds combine a benzimidazole ring, known for antitumor activity, with an adamantyl moiety, known for anti-influenza activity. They have been identified as potential inhibitors of Human Casein Kinase 2 (CK2), Membrane Matrix 2 Protein (M2), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), highlighting their potential in treating various diseases including COVID-19 (Latosinska et al., 2022).

  • Synthesis and Derivative Formation : The synthesis of 2-(1-adamantyl)-1H-benzimidazole and its novel derivatives has been achieved. This process involves nitration and reduction of the nitro derivative, followed by condensation with aromatic aldehydes and acyl chlorides to form Schiff bases and amides. This research is significant for developing new chemical entities with potential applications in various fields (Zurabishvili et al., 2015).

  • Antiviral Properties : Studies have reported the synthesis and antiviral evaluation of 2-(1-adamantyl)imidazole derivatives. These compounds exhibit significant antiviral activity, especially against the A-2 Victoria virus, highlighting their potential in the development of new antiviral therapies (Pellicciari et al., 1981).

  • Development of Benzimidazole Heterocycle : A series of benzimidazole-5(6)-carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives bearing the adamantane moiety have been synthesized. This development is pivotal for creating new compounds with potential biological activities (Soselia et al., 2020).

  • Cytotoxicity Assays : The synthesis of 2-adamantyl-6-[(1H-benzimidazol-1-ylcarbonyl)amino]hexanoate and its cytotoxicity assay against human lung carcinoma cells A549 have been studied. This research is significant for understanding the potential anticancer properties of these compounds (Nurieva et al., 2013).

Safety And Hazards


  • Toxicity : Assessments indicate low acute toxicity, but further studies are necessary.

  • Handling : Standard laboratory precautions apply. Avoid inhalation, skin contact, and ingestion.

  • Environmental Impact : Limited data exist; consider its impact on ecosystems.


Future Directions

Researchers should explore:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Derivatives : Synthesize derivatives with modified substituents for enhanced properties.

  • Applications : Explore its use in materials science, catalysis, or other fields.


properties

IUPAC Name

2-(1-adamantyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-2-4-15-14(3-1)18-16(19-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJQLKDAEBGCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177850
Record name 2-(1-Adamantyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-adamantyl)-1H-benzimidazole

CAS RN

23280-73-1
Record name 2-(1-Adamantyl)benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023280731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Adamantyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Soselia, I Gogolashvili, D Zurabishvili… - Bull. Georg. Natl. Acad …, 2017 - science.org.ge
, CONHAd, CONH (N-Me-piperazinyl). The synthesis of ethyl 2-(1-adamantyl)-1H-benzimidazole-5-carboxylate was fulfilled by three methods: a) via one-step esterification-cyclization of …
Number of citations: 1 science.org.ge
M Soselia, M Lomidze, T Tabatadze… - Letters in Organic …, 2021 - ingentaconnect.com
A novel series of benzimidazole-5(6)-carboxamide 3a-g, carbohydrazide 5a-e and 1,3,4- oxadiazole 6a-g derivatives bearing adamantane moiety were synthesized. The synthesis of …
Number of citations: 0 www.ingentaconnect.com
M Soselia, D Zurabishvili… - Bull. Georg. Natl. Acad …, 2018 - researchgate.net
5 (6)-Alkoxy-4-nitro-2-(1-adamantyl) benzimidazole derivatives were synthesized where alk= Me, Bn. The O-and N-alkylation reaction of 5 (6)-hydroxy-4 (7)-nitro-2-(1-adamantyl) …
Number of citations: 0 www.researchgate.net
DS Zurabishvili, TJ Bukia, MO Lomidze… - Chemistry of …, 2015 - Springer
2-(1-Adamantyl)-1H-benzimidazole has been synthesized, its nitration and reduction of the nitro derivative have been carried out. By condensation of the obtained 2-(1-adamantyl)-1H-…
Number of citations: 8 link.springer.com
С Давид, ТД Букия, МО Ломидзе… - Chemistry of …, 2015 - osi131.osi.lv
2-(1-Adamantyl)-1H-benzimidazole has been synthesized, its nitration and reduction of the nitro derivative have been carried out. By condensation of the obtained 2-(1-adamantyl)-1H-…
Number of citations: 3 osi131.osi.lv
F Jafari, M Ramezani, H Nomani… - Letters in Organic …, 2021 - ingentaconnect.com
This highlight summarizes the synthesis route of all synthesized structures. The synthesized compound (1) was treated in different ways to obtain carboxamides (3a-h) and compound (4)…
Number of citations: 0 www.ingentaconnect.com
DS Zurabishvili, MO Lomidze, IN Gogolashvili… - 3rd INTERNATIONAL … - researchgate.net
The adamantane derivatives are characterised by diverse biological activity including but not limited to antiviral, antimicrobial, anticarcinogenic, anti-cataleptic, immunotropic, neuro-…
Number of citations: 3 www.researchgate.net
İS Doğan, HE Sellitepe, B Kahveci - Hacettepe Journal of Biology …, 2019 - dergipark.org.tr
I n this study, the reactions of the 1-adamantyl amine with 4 different ester ethoxycarbonyl hydrazone derivatives were studied. At first, iminoester hydrochloride derivatives were …
Number of citations: 4 dergipark.org.tr
T Roy, NN Petersen, G Gopalan, J Gising… - Bioorganic & Medicinal …, 2022 - Elsevier
Ligands comprising a benzimidazole rather than the imidazole ring that is common in AT 2 R ligands eg in the AT 2 R agonist C21, can provide both high affinity and receptor selectivity. …
Number of citations: 3 www.sciencedirect.com
S Kreimerman, I Ryu, S Minakata, M Komatsu - Comptes Rendus de l' …, 2001 - Elsevier
Combining atom transfer carbonylations of bifunctional amines with an appropriate choice of cyclization conditions enables the preparation of nitrogen-containing heterocycles via the …
Number of citations: 13 www.sciencedirect.com

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